molecular formula C21H21N3O4S B250949 N-(4-{[(isobutyrylamino)carbonothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide

N-(4-{[(isobutyrylamino)carbonothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No. B250949
M. Wt: 411.5 g/mol
InChI Key: IRIQLVPJEBAWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(isobutyrylamino)carbonothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide, commonly referred to as IBET151, is a small molecule inhibitor that has been recently discovered to have potential therapeutic applications in cancer treatment. IBET151 works by inhibiting the activity of a protein called BRD4, which plays a critical role in the growth and proliferation of cancer cells.

Mechanism of Action

IBET151 works by binding to a specific region of the BRD4 protein, which prevents it from interacting with other proteins that are necessary for the growth and proliferation of cancer cells. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
IBET151 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of inflammatory responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of IBET151 as a research tool is its specificity for the BRD4 protein, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation of IBET151 is its relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on IBET151, including the development of more potent and selective inhibitors of BRD4, the investigation of IBET151 in combination with other cancer therapies, and the exploration of IBET151's potential as a treatment for inflammatory diseases. Additionally, further research is needed to better understand the mechanisms underlying IBET151's anti-cancer and anti-inflammatory effects, which may lead to the development of new therapeutic strategies for these diseases.

Synthesis Methods

The synthesis of IBET151 involves several steps, including the reaction of 2-methoxybenzoyl chloride with 4-aminobenzenesulfonamide, followed by the reaction of the resulting compound with isobutyryl chloride. The final step involves the reaction of the resulting compound with 2-(2-oxo-1-benzofuran-1-yl)acetic acid to produce IBET151.

Scientific Research Applications

IBET151 has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of various types of cancer cells. In addition, IBET151 has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.

properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[2-methoxy-4-(2-methylpropanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H21N3O4S/c1-12(2)19(25)24-21(29)22-14-8-9-15(17(11-14)27-3)23-20(26)18-10-13-6-4-5-7-16(13)28-18/h4-12H,1-3H3,(H,23,26)(H2,22,24,25,29)

InChI Key

IRIQLVPJEBAWSW-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(=S)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.